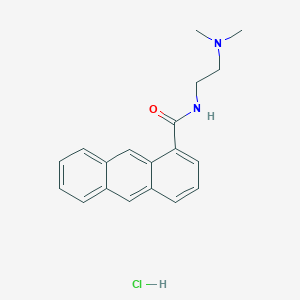
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride typically involves the reaction of 1-anthracenecarboxylic acid with 2-dimethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound, often with hydrogenated functional groups.
Substitution: Substituted anthracene derivatives with various functional groups replacing the dimethylaminoethyl group.
Aplicaciones Científicas De Investigación
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe due to its anthracene moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA due to its planar anthracene structure, affecting DNA replication and transcription. Additionally, the dimethylaminoethyl group can interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 1-Chloro-2-dimethylaminoethane hydrochloride
Uniqueness
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride is unique due to its combination of an anthracene moiety with a dimethylaminoethyl group. This structure imparts both fluorescent properties and the ability to interact with biological molecules, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
112022-20-5 |
|---|---|
Fórmula molecular |
C19H21ClN2O |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]anthracene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-21(2)11-10-20-19(22)17-9-5-8-16-12-14-6-3-4-7-15(14)13-18(16)17;/h3-9,12-13H,10-11H2,1-2H3,(H,20,22);1H |
Clave InChI |
QWNWUICYMHSPAM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















